molecular formula C18H19N3O3 B4666953 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethoxybenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethoxybenzamide

Cat. No.: B4666953
M. Wt: 325.4 g/mol
InChI Key: ILHZSUGVFUGXAS-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethoxybenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethoxybenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole coreThe reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethoxybenzamide include other benzimidazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of the benzimidazole core with the ethyl and dimethoxybenzamide groups. This structure imparts specific biological activities and chemical properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-13-9-12(10-14(11-13)24-2)18(22)19-8-7-17-20-15-5-3-4-6-16(15)21-17/h3-6,9-11H,7-8H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHZSUGVFUGXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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